Platelet Anti-Aggregation: 2-Pyridyl Isomer vs. 3-Pyridyl Isomer (Limited Quantitative Data)
In the only published biological study directly involving N-pyridin-2-yladamantane-1-carboxamide, Ermokhin et al. (2008) reported that both N-(1-adamantoyl)-2-aminopyridine (the target compound) and N-(1-adamantoyl)-3-aminopyridine reduced serotonin-induced platelet aggregation, but the absolute magnitude of inhibition and statistical significance for each isomer were not disclosed in the available abstract [1]. The qualitative observation places the 2-pyridyl isomer as an active anti-aggregation scaffold; however, the absence of reported IC₅₀ values precludes a definitive potency ranking against the 3-pyridyl isomer or other antiplatelet agents [1]. Researchers seeking to exploit this phenotype must independently generate dose-response data, as the current public record provides only a binary active/inactive designation [2].
| Evidence Dimension | Reduction of serotonin-induced platelet aggregation (qualitative) |
|---|---|
| Target Compound Data | Active (exact % inhibition not reported) |
| Comparator Or Baseline | N-(1-adamantoyl)-3-aminopyridine: Active (exact % inhibition not reported) |
| Quantified Difference | Not calculable from available data |
| Conditions | Serotonin-induced human platelet aggregation assay (Born method); Pharmaceutical Chemistry Journal, 2008 |
Why This Matters
Confirms the 2-pyridyl isomer is biologically active in a functional platelet assay, providing a phenotypic anchor for mechanism-of-action studies that is not shared by the 4-pyridylmethyl analog ABC294640, which is instead optimized for SK2 inhibition.
- [1] Ermokhin, V.A., Klenova, N.A. & Purygin, P.P. Synthesis and antiaggregation activity of 1-adamantoylaminopyridines. Pharm Chem J 42, 175–176 (2008). View Source
- [2] AllJournals.cn. Adamantoylated aminopyridines: decreases in serotonin-induced platelet aggregation. Search result referencing Pharm Chem J 42, 175 (2008). View Source
